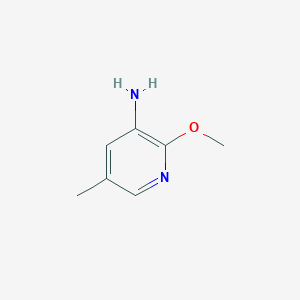

2-Methoxy-5-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom. The specific compound has a methoxy group at the 2-position, a methyl group at the 5-position, and an amine group at the 3-position on the pyridine ring.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, 1H NMR, and X-ray crystallography. These studies reveal detailed information about the crystal system, space group, and molecular dimensions, indicating a monoclinic system with specific geometric parameters (Bai Linsha, 2015).

Chemical Reactions and Properties

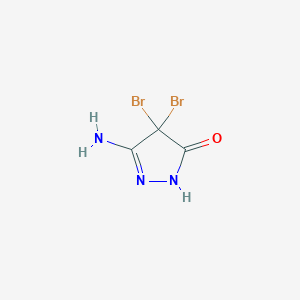

Chemical reactions involving 2-Methoxy-5-methylpyridin-3-amine derivatives include various organic transformations, such as the efficient synthesis of related compounds through reactions involving methylamine, sodium methoxide, and subsequent bromination steps to achieve desired products with significant overall yields (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Scientific Research Applications

Biosynthesis and Metabolic Pathways

Research on methoxypyrazines, which share a methoxy functional group with 2-Methoxy-5-methylpyridin-3-amine, highlights their significance in the biosynthesis and metabolism within grapes, affecting wine flavor profiles. These studies underscore the role of methoxy groups in imparting distinctive sensory attributes to wine, indicating the broader importance of methoxylated compounds in agricultural and food chemistry research (Lei et al., 2018).

Chemical Synthesis and Pharmaceuticals

In the field of synthetic chemistry and pharmaceuticals, compounds similar to 2-Methoxy-5-methylpyridin-3-amine are explored for their potential in creating new drugs and understanding drug impurities. For example, the study of omeprazole synthesis, where methoxy groups play a critical role, sheds light on the synthesis pathways and the importance of understanding impurities in drug development (Saini et al., 2019).

Environmental and Material Sciences

In material science, the application of amine-functionalized metal–organic frameworks (MOFs) for CO2 capture illustrates the utility of nitrogen-containing compounds (like 2-Methoxy-5-methylpyridin-3-amine) in addressing environmental challenges. These frameworks utilize amine groups to interact with CO2, suggesting that compounds with similar functionalities could be explored for environmental remediation and sustainable technology solutions (Lin et al., 2016).

Biomedical Research

In biomedical research, the exploration of biogenic amines and their metabolites, such as melatonin and its derivatives, offers insights into their antioxidative properties and potential therapeutic applications. These studies highlight the importance of methoxy and amino groups in medicinal chemistry and pharmacology, which could be relevant to the research and development of new therapeutics based on the structure of 2-Methoxy-5-methylpyridin-3-amine (Reiter et al., 2008).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound could potentially participate in the reaction as an organoboron reagent . The reaction involves the coupling of two chemically differentiated fragments with the metal catalyst, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its potential role in suzuki–miyaura coupling .

Result of Action

As a potential participant in suzuki–miyaura coupling, the compound could contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling, in which the compound could potentially participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

While the specific future directions for 2-Methoxy-5-methylpyridin-3-amine are not explicitly mentioned in the search results, it is known that pyridinols and pyridinamines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products . Therefore, the development of robust synthetic routes for these compounds is a promising area of research.

properties

IUPAC Name |

2-methoxy-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUGUFYRWAUTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179677-17-9 |

Source

|

| Record name | 2-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)